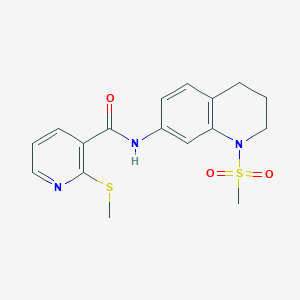
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of nicotinamide, which is a key player in the NNMT pathway . NNMT plays an important role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using computer-based docking to the NNMT substrate (nicotinamide)-binding site . This has revealed essential chemical features driving protein-ligand intermolecular interactions and NNMT inhibition .Chemical Reactions Analysis
NNMT catalyzes the N-methylation of endogenous and exogenous xenobiotics . The specific reactions involving this compound are not available.Aplicaciones Científicas De Investigación
Inhibition and Interaction Studies
Nicotinamide N-Methyltransferase (NNMT) Inhibitors : Research has shown that small molecule inhibitors of NNMT, a key enzyme in drug metabolism, demonstrate significant inhibition potential. These inhibitors are crucial for addressing metabolic and chronic diseases with abnormal NNMT activity. The study of inhibitors based on quinolinium analogs, which are structurally related to N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide, has provided insights into the development of novel therapeutic agents (Neelakantan et al., 2017).
Synthesis of Functionalized Quinolines : Research involving the synthesis of functionalized 3,4-dihydroquinolin-2(1H)-ones, related to the chemical structure of this compound, has been conducted. This research is essential for developing compounds with potential pharmacological activities, as these structures are commonly found in many biologically active molecules (Zhu et al., 2016).
Real-Time Monitoring of NNMT Activity : A novel assay for the direct, real-time monitoring of NNMT activity using fluorescence-based detection has been developed. This method is vital for studying the enzymatic activity and inhibitor screening, facilitating the development of new drugs targeting NNMT-related diseases (Neelakantan et al., 2017).
Therapeutic Potential Studies
Obesity and Metabolic Disorders : Studies have shown that small molecule inhibitors of NNMT, structurally related to this compound, can reverse high-fat diet-induced obesity in mice. These findings suggest the potential therapeutic use of these inhibitors in treating obesity and related metabolic conditions (Neelakantan et al., 2018).
Parkinson's Disease : Research has indicated a higher N-methylation ability for azaheterocyclic amines, similar in structure to the chemical of interest, in Parkinson's disease patients. This finding suggests a potential role of these compounds in the pathogenesis or progression of Parkinson's disease, offering insights into novel therapeutic approaches (Aoyama et al., 2000).
Cardiovascular Health : Studies have shown that compounds like N1-methylnicotinamide, structurally related to the chemical , can improve endothelial function and vasorelaxation in human blood vessels. This highlights the potential cardiovascular benefits of these compounds and their relevance in treating diseases like hypertension and atherosclerosis (Domagala et al., 2012).
Mecanismo De Acción
Direcciones Futuras
There is an emerging interest in assessing NNMT as a potential therapeutic target and discovering NNMT inhibitors . The development of new series of small molecule NNMT inhibitors could direct the future design of lead drug-like inhibitors to treat several metabolic and chronic disease conditions characterized by abnormal NNMT activity .
Propiedades
IUPAC Name |
2-methylsulfanyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-24-17-14(6-3-9-18-17)16(21)19-13-8-7-12-5-4-10-20(15(12)11-13)25(2,22)23/h3,6-9,11H,4-5,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQKUFKKBVIIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6,7-dimethoxyquinoline](/img/structure/B2673807.png)
![3-Fluorosulfonyloxy-5-[[(3S,4R)-3-methoxyoxan-4-yl]carbamoyl]pyridine](/img/structure/B2673810.png)
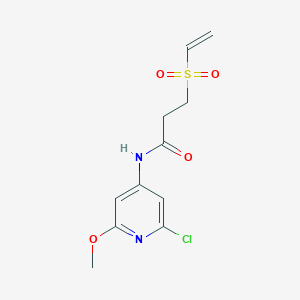
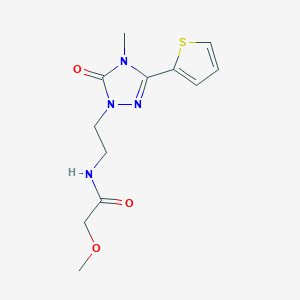
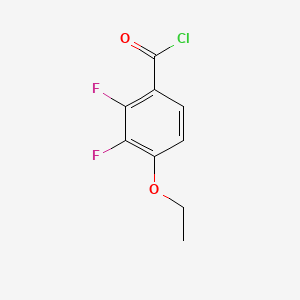
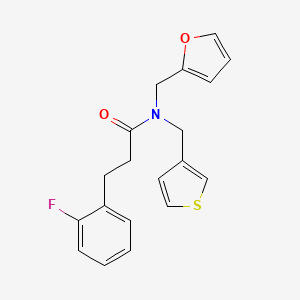
![2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylpropanamide](/img/structure/B2673815.png)
![3-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one;hydrochloride](/img/structure/B2673816.png)
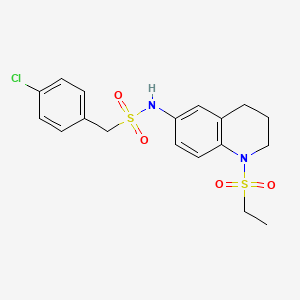
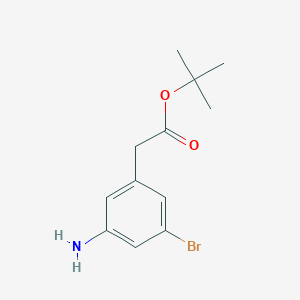
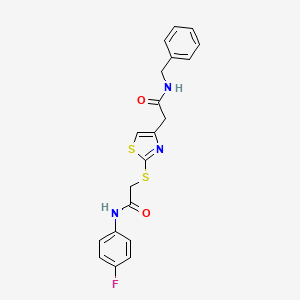
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2673824.png)
![5-chloro-2-methylsulfanyl-N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]pyrimidine-4-carboxamide](/img/structure/B2673828.png)
amino}-N-(cyanomethyl)acetamide](/img/structure/B2673829.png)
